2-Hydroxy-5-iodobenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-iodobenzamide can be synthesized using various methods. One common method involves the reaction of 2-hydroxybenzoic acid with iodine and a suitable amide source under controlled conditions. For example, the reaction can be carried out with ammonia and magnesium methanolate in methanol at 80°C for 24 hours under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include quinones or other oxidized compounds.
Reduction: Products include amines or other reduced derivatives.
Scientific Research Applications
2-Hydroxy-5-iodobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of 2-Hydroxy-5-iodobenzamide is not fully understood. it is believed to interact with molecular targets and pathways involved in various biological processes. Its structure and properties make it valuable for designing and synthesizing biologically active compounds.
Comparison with Similar Compounds
- 2-Hydroxy-5-iodobenzoic acid
- 5-Iodosalicylic acid
- 4-Iodosalicylamide
Comparison: 2-Hydroxy-5-iodobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-5-iodobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATPWLOVEIACJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312725 |
Source
|
Record name | 2-Hydroxy-5-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18179-40-3 |
Source
|
Record name | 2-Hydroxy-5-iodobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18179-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-5-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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